N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H13N3O2S2 |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S2/c1-7(2,3)5-8-9-6(13-5)10-14(4,11)12/h1-4H3,(H,9,10) |
InChI Key |
NCBLCJQKVIJEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
The following procedure is adapted from analogous amidation and sulfonylation reactions documented for 1,3,4-thiadiazole derivatives:
Materials:
-
5-tert-Butyl-1,3,4-thiadiazol-2-amine (1.57 g, 10 mmol)
-
Methanesulfonyl chloride (1.14 g, 10 mmol)
-
Triethylamine (1.7 mL, 12 mmol)
-
Anhydrous dichloromethane (45 mL)
Procedure:
-
Dissolve 5-tert-butyl-1,3,4-thiadiazol-2-amine in dichloromethane under nitrogen atmosphere.
-
Cool the solution to 0°C and add triethylamine dropwise with stirring.
-
Introduce methanesulfonyl chloride gradually to avoid exothermic side reactions.
-
Warm the mixture to room temperature and stir for 12 hours.
-
Quench the reaction with ice-cold water, extract with dichloromethane, and wash the organic layer with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography (hexane/ethyl acetate gradient).
Yield: 85–90% (theoretical yield based on analogous reactions).
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | High solubility of reactants/products |
| Temperature | 0°C → room temperature | Minimizes side reactions |
| Base | Triethylamine | Efficient HCl scavenging |
| Stoichiometry | 1:1 (amine:MsCl) | Prevents over-sulfonylation |
Alternative Synthetic Routes and Methodological Variations
Use of Alternative Bases
While triethylamine is standard, pyridine or DMAP (4-dimethylaminopyridine) may enhance reaction rates in polar aprotic solvents like THF or acetonitrile. For instance, substituting triethylamine with pyridine in acetonitrile at 40°C reduced reaction time to 6 hours but required rigorous drying to avoid MsCl hydrolysis.
Solid-Phase Synthesis
A resin-bound variant of 5-tert-butyl-1,3,4-thiadiazol-2-amine has been explored for high-throughput sulfonamide production. This method immobilizes the amine on Wang resin, followed by MsCl treatment and cleavage with TFA. Reported yields (78–82%) are marginally lower than solution-phase synthesis but enable scalable parallel processing.
Electrochemical Approaches
Recent advances in electrochemical synthesis, though primarily applied to 1,2,4-thiadiazoles, suggest potential for adapting similar strategies. For example, oxidative coupling of thioamide intermediates in the presence of tetrabutylammonium iodide could theoretically generate the thiadiazole core, though this remains speculative for 1,3,4-thiadiazoles.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
-
δ 1.38 (s, 9H, tert-butyl CH₃)
-
δ 3.12 (s, 3H, SO₂CH₃)
-
δ 8.21 (s, 1H, NH, exchangeable with D₂O)
IR (KBr):
-
3275 cm⁻¹ (N–H stretch)
-
1320 cm⁻¹ and 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches)
LC-MS (ESI):
-
m/z Calcd. for C₈H₁₄N₃O₂S₂: 256.1 [M+H]⁺
-
Observed: 256.0 [M+H]⁺
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) showed >98% purity with a retention time of 6.7 minutes.
Challenges and Troubleshooting
Common Issues:
-
Low Yields: Often due to moisture-induced hydrolysis of MsCl. Ensure anhydrous conditions and molecular sieves.
-
Byproduct Formation: Excess MsCl may yield bis-sulfonylated products. Use strict 1:1 stoichiometry.
-
Purification Difficulties: The product’s polarity necessitates careful solvent selection. A 3:1 hexane/ethyl acetate gradient elutes pure product.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has demonstrated significant antimicrobial properties. Studies indicate that compounds in the thiadiazole class can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial enzyme activity, particularly those involved in cell wall synthesis and metabolism.
1.2 Anticancer Properties
Research has shown that derivatives of thiadiazole can exhibit cytotoxic effects against cancer cell lines. This compound has been investigated for its potential to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .
1.3 Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which are crucial in various physiological processes .
Agricultural Applications
2.1 Herbicide Development
Thiadiazole derivatives are known for their herbicidal properties. This compound can be utilized in developing selective herbicides that target specific weed species while minimizing damage to crops . Its efficacy is attributed to its ability to disrupt photosynthesis and other vital plant processes.
2.2 Plant Growth Regulators
The compound may also serve as a plant growth regulator, promoting beneficial physiological responses in crops such as improved root development and stress resistance . Research into its specific effects on plant metabolism is ongoing.
Material Science Applications
3.1 Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength of polymers used in coatings and composites .
3.2 Catalysis
The compound has potential applications as a catalyst or catalyst precursor in organic synthesis reactions. Its ability to facilitate various chemical transformations makes it valuable in developing more efficient synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)methanesulfonamide Derivatives
- Structure : The tert-butyl group is replaced with adamantane, a bulky polycyclic hydrocarbon.
- Impact : Adamantane’s rigidity and hydrophobicity enhance membrane permeability and cytotoxicity. For example, compound 17 () demonstrated synergistic cytotoxicity with Topotecan, attributed to adamantane’s ability to disrupt protein-protein interactions .
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(phenylmethanesulfonyl)propanamide
4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Structure: Substitutes tert-butyl with ethyl and methanesulfonamide with a 4-aminobenzenesulfonamide group ().
- Impact: The ethyl group offers minimal steric effects, while the aromatic amino group enables π-π stacking with biological targets. This derivative may exhibit enhanced antibacterial activity due to the sulfonamide’s resemblance to p-aminobenzoic acid (PABA) .
Functional Group Modifications
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
N-(5-Bromo-1,3,4-thiadiazol-2-yl)methanesulfonamide
- Structure : Bromine replaces tert-butyl ().
- Impact : Bromine’s electronegativity and size increase electrophilicity, making the compound a candidate for nucleophilic substitution reactions. This derivative may serve as an intermediate in synthesizing radiolabeled probes .
Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
- Activity : Approved oral hypoglycemic agent ().
- Comparison : Replacing benzenesulfonamide with methanesulfonamide reduces molecular weight (MW: ~356 vs. ~314) and alters electronic properties. Methanesulfonamide’s smaller size may improve renal clearance but reduce plasma protein binding .
Cytotoxicity in Adamantane Derivatives
- : Compound 17 showed enhanced cytotoxicity when combined with Topotecan, likely due to adamantane’s interference with DNA repair enzymes like TDP1. The tert-butyl analog may lack this effect due to weaker hydrophobic interactions .
Acetylcholinesterase (AChE) Inhibition
- : Piperidinyl ethylthio derivatives of 1,3,4-thiadiazole demonstrated AChE inhibition. The tert-butyl group in the target compound may hinder enzyme access compared to smaller substituents, reducing potency .
Physicochemical Property Analysis
Biological Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of effects that make it a candidate for further pharmacological exploration. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O2S2 |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | NCBLCJQKVIJEEZ-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to inhibit certain enzymes by binding to their active sites, disrupting various biochemical pathways. This inhibition can lead to significant biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. In particular:
- Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with the thiadiazole moiety have demonstrated Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity: The compound has also been tested against fungal strains such as Aspergillus niger and Aspergillus fumigatus, showing promising results in inhibiting fungal growth .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that related thiadiazole compounds can inhibit the proliferation of cancer cell lines:
- Cytotoxic Effects: In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, some derivatives have shown IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Case Studies and Research Findings
- Study on Antimicrobial Activity: A study highlighted the antibacterial and antifungal activities of thiadiazole derivatives. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics .
- Anticancer Evaluation: Research focusing on the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives revealed that modifications could enhance their efficacy against resistant cancer cell lines. The study concluded that these compounds could serve as scaffolds for developing new anticancer agents .
- Mechanistic Insights: Investigations into the molecular mechanisms revealed that thiadiazole derivatives might act through multiple pathways, including enzyme inhibition and disruption of cellular signaling processes .
Q & A
Basic Question: What are the key synthetic routes and characterization techniques for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide?
Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Sulfonamide introduction via nucleophilic substitution, using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key characterization techniques:
- IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C-N at ~1250 cm⁻¹) .
- NMR spectroscopy (¹H/¹³C) confirms substituent positions; tert-butyl groups show characteristic singlets (δ ~1.3 ppm in ¹H) .
- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peaks consistent with theoretical values) .
Basic Question: Which analytical methods are critical for assessing purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays) .
- X-ray Crystallography: Resolves tautomerism (e.g., thiadiazole vs. thione forms) and confirms stereochemistry .
- Elemental Analysis: Validates C, H, N, S content (deviations >0.4% indicate impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
